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Compound of Interest

Compound Name: 4-Keto Retinamide

CAS No.: 1217196-74-1

Cat. No.: B1141087

Get Quote

Target Audience: Synthetic Chemists, Drug Development Professionals, and Oncology

Researchers Compound Focus: 4-Keto Retinamide (CAS: 1217196-74-1) and related

derivatives (e.g., 4-oxo-4-HPR)

Mechanistic Rationale & Synthetic Strategy
The synthesis of 4-Keto Retinamide (4-oxo-retinamide) presents unique challenges due to the

highly conjugated, light-sensitive, and oxygen-sensitive nature of the retinoid polyene

backbone. As a Senior Application Scientist, I approach this synthesis not as a series of

isolated reactions, but as a holistic, self-validating workflow where each step protects the

integrity of the chromophore.

The synthesis relies on a four-step linear sequence starting from commercially available all-

trans-retinoic acid (atRA):

Esterification: Direct oxidation of retinoic acid is fundamentally flawed due to competing side

reactions at the carboxylic acid and poor solubility in non-polar solvents. We first mask the

acid as a methyl ester.
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Regioselective Allylic Oxidation: While manganese dioxide (MnO₂) is traditionally known for

oxidizing allylic alcohols, the C4 methylene in the retinoid system is exceptionally activated

by the extended polyene conjugation. This allows activated MnO₂ to directly and

regioselectively oxidize the C4 position to an enone (4-oxo) without prior hydroxylation[1],[2].

Saponification: The ester is gently hydrolyzed back to 4-oxo-retinoic acid.

Amidation: To prevent double-bond epimerization or isomerization, harsh activating agents

(like SOCl₂) are avoided. Instead, we utilize HATU—a highly efficient uronium-based

coupling reagent—to form the primary amide using ammonium chloride.
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Synthetic workflow from all-trans-retinoic acid to 4-Keto Retinamide.
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Self-Validating Experimental Protocols
Critical Environmental Control: All procedures MUST be conducted under strict argon

atmosphere and using amber glassware (or in a dark room with yellow safelights) to prevent

photoisomerization to 13-cis or 9-cis isomers.

Step 1: Synthesis of Methyl Retinoate
Procedure:

Dissolve 1.0 g (3.33 mmol) of atRA in 20 mL of anhydrous methanol/dichloromethane (1:1

v/v).

Cool the solution to 0 °C in an ice bath.

Dropwise, add 2.0 M TMS-diazomethane in hexanes until a persistent yellow color remains

and nitrogen evolution ceases.

Quench with a few drops of glacial acetic acid, concentrate under reduced pressure, and

pass through a short silica plug (Hexane:EtOAc 9:1).

In-Process Validation: TLC analysis will show complete consumption of the baseline acid,

yielding a single spot at Rf ~0.6.

Step 2: Allylic Oxidation to 4-Oxo-Methylretinoate
Procedure:

Dissolve the purified methyl retinoate in 50 mL of anhydrous dichloromethane.

Add 10 equivalents of highly active Manganese(IV) Oxide (MnO₂). Note: The activity of

MnO₂ is critical; it must be freshly activated by heating at 120 °C overnight.

Stir vigorously at room temperature for 24–48 hours[2].

Filter the suspension through a pad of Celite to remove the manganese salts, washing

thoroughly with dichloromethane. Concentrate the filtrate.
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In-Process Validation: Take a 10 µL aliquot, dilute in methanol, and measure the UV-Vis

spectrum. A successful C4 oxidation is confirmed by a bathochromic shift of the λmax from

~340 nm (atRA) to ~360 nm, reflecting the extended conjugation of the new ketone.

Step 3: Saponification to 4-Oxo-Retinoic Acid
Procedure:

Dissolve the crude 4-oxo-methylretinoate in 30 mL of ethanol.

Add 10 mL of 2M aqueous NaOH and stir at 40 °C for 4 hours.

Cool to 0 °C and carefully acidify to pH 3 using 1M HCl.

Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers

with brine, dry over Na₂SO₄, and concentrate.

In-Process Validation: LC-MS analysis of the crude mixture should reveal a dominant peak at

m/z 313.2 [M-H]⁻ in negative ion mode.

Step 4: Amidation to 4-Keto Retinamide
Procedure:

Dissolve 4-oxo-retinoic acid (1.0 mmol) in 15 mL of anhydrous DMF.

Add HATU (1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 mmol). Stir for 15 minutes

at room temperature to form the active ester.

Add solid Ammonium Chloride (NH₄Cl, 5.0 mmol) to the reaction mixture. (Note: If

synthesizing the oncology drug 4-oxo-4-HPR, substitute NH₄Cl with 4-aminophenol).

Stir for 12 hours. Quench with water and extract with ethyl acetate.

In-Process Validation: The disappearance of the acid and the emergence of a new peak at

m/z 314.2 [M+H]⁺ confirms amide formation.

Downstream Purification & Analytical Validation
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To achieve >98% purity required for biological assays, the crude 4-Keto Retinamide must be

purified via Preparative High-Performance Liquid Chromatography (Prep-HPLC).

Prep-HPLC Conditions:

Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

Mobile Phase: A = Water (0.1% Formic Acid); B = Acetonitrile (0.1% Formic Acid).

Gradient: 50% B to 95% B over 30 minutes.

Detection: UV at 360 nm.

Quantitative Data Summary: Reaction Yields and
Analytical Metrics

Step
Intermediat
e/Product

Reagents Yield (%)
Purity
(HPLC)

Key
Analytical
Marker

1
Methyl

Retinoate

TMS-CHN₂,

MeOH
95-98% >99%

m/z 315.2

[M+H]⁺

2

4-Oxo-

Methylretinoa

te

MnO₂,

CH₂Cl₂
60-70% >95%

UV λmax shift

to ~360 nm

3
4-Oxo-

Retinoic Acid
NaOH, EtOH 85-90% >96%

m/z 313.2[M-

H]⁻

4
4-Keto

Retinamide

HATU,

NH₄Cl,

DIPEA

75-80% >98%
m/z 314.2

[M+H]⁺

Biological Significance & Oncology Applications
4-Keto Retinamide and its N-substituted analogs—most notably 4-oxo-N-(4-

hydroxyphenyl)retinamide (4-oxo-4-HPR)—are highly potent therapeutic agents. Unlike
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traditional retinoids that rely on binding to Retinoic Acid Receptors (RARs), 4-keto derivatives

operate through RAR-independent mechanisms[3].

These compounds induce massive Reactive Oxygen Species (ROS) generation and

upregulate de novo ceramide synthesis, leading to G2-M cell cycle arrest[3]. Furthermore,

recent advancements have shown that 4-oxo-4-HPR promotes the proteasomal degradation of

EZH2, a Polycomb repressive complex 2 (PRC2) protein responsible for epigenetic silencing in

neuroblastoma[4].
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Biological signaling pathways of 4-Keto Retinamide derivatives in oncology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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